3-Indoxyl Phosphate, Di-p-Toluidinium Salt
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Overview
Description
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is a chemical compound with the molecular formula C22H26N3O4P and a molecular weight of 427.4 g/mol . It is primarily used as a histochemical substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules . This compound is valuable in various biochemical and histochemical applications due to its ability to produce a colorimetric change upon enzymatic reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoxyl Phosphate, Di-p-Toluidinium Salt involves the esterification of indoxyl with phosphoric acid, followed by the formation of a salt with p-toluidine. The reaction typically requires controlled conditions, including specific temperatures and solvents such as dimethyl sulfoxide (DMSO) or methanol . The compound is then purified through crystallization or other separation techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in powder form and stored at low temperatures (around -20°C) to maintain stability .
Chemical Reactions Analysis
Types of Reactions
3-Indoxyl Phosphate, Di-p-Toluidinium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to produce indoxyl and phosphate.
Oxidation: Indoxyl, the hydrolysis product, can undergo oxidation to form indigo dye.
Common Reagents and Conditions
Alkaline Phosphatase: Used to catalyze the hydrolysis of this compound.
Oxidizing Agents: Such as atmospheric oxygen, which can oxidize indoxyl to indigo.
Major Products Formed
Indoxyl: Formed through hydrolysis.
Indigo Dye: Formed through the oxidation of indoxyl.
Scientific Research Applications
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is widely used in scientific research, including:
Histochemistry: As a substrate for alkaline phosphatase in histochemical staining to visualize enzyme activity.
Biochemistry: In enzyme kinetics studies to understand the behavior of alkaline phosphatase.
Medical Diagnostics: Used in diagnostic assays to detect enzyme activity related to various diseases.
Industrial Applications: Employed in the production of dyes and pigments through its oxidation products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon enzymatic hydrolysis, 3-Indoxyl Phosphate, Di-p-Toluidinium Salt releases indoxyl, which can then be oxidized to form a visible indigo dye . This colorimetric change is used to detect and quantify enzyme activity in various assays.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl Phosphate: Another substrate for alkaline phosphatase, used in similar applications.
3-Indoxyl Phosphate Disodium Salt: A similar compound with different counterions, used in biochemical assays.
Uniqueness
3-Indoxyl Phosphate, Di-p-Toluidinium Salt is unique due to its specific interaction with alkaline phosphatase and its ability to produce a distinct color change upon enzymatic reaction. This makes it particularly useful in histochemical and diagnostic applications where visual detection is crucial .
Properties
CAS No. |
103404-81-5 |
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Molecular Formula |
C15H17N2O4P |
Molecular Weight |
320.28 g/mol |
IUPAC Name |
1H-indol-3-yl dihydrogen phosphate;4-methylaniline |
InChI |
InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 |
InChI Key |
DVFSEXUMYANGAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Origin of Product |
United States |
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